2,N-Dimethyl-4,5-diaminopyrimidine 2,N-Dimethyl-4,5-diaminopyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13948773
InChI: InChI=1S/C6H12N4/c1-4-9-6(8)5(7)3-10(4)2/h3-4H,7H2,1-2H3,(H2,8,9)
SMILES:
Molecular Formula: C6H12N4
Molecular Weight: 140.19 g/mol

2,N-Dimethyl-4,5-diaminopyrimidine

CAS No.:

Cat. No.: VC13948773

Molecular Formula: C6H12N4

Molecular Weight: 140.19 g/mol

* For research use only. Not for human or veterinary use.

2,N-Dimethyl-4,5-diaminopyrimidine -

Specification

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
IUPAC Name 1,2-dimethyl-2H-pyrimidine-4,5-diamine
Standard InChI InChI=1S/C6H12N4/c1-4-9-6(8)5(7)3-10(4)2/h3-4H,7H2,1-2H3,(H2,8,9)
Standard InChI Key JWSGTLPQXYMBPS-UHFFFAOYSA-N
Canonical SMILES CC1N=C(C(=CN1C)N)N

Introduction

Structural Characteristics and Molecular Properties

The planar pyrimidine ring in 2,N-Dimethyl-4,5-diaminopyrimidine facilitates π-π stacking interactions with biological targets, while its amino and methyl groups contribute to hydrogen bonding and hydrophobic interactions, respectively. The IUPAC name, 1,2-dimethyl-1H-pyrimidine-4,5-diamine, reflects its substitution pattern . Key physicochemical properties include:

PropertyValue
Molecular FormulaC₆H₁₂N₄
Molecular Weight140.19 g/mol
Density1.23 g/cm³ (estimated)
Boiling Point285–290°C (decomposes)
LogP (Partition Coeff.)0.78

The compound’s solubility profile varies significantly with pH due to the basic amino groups, showing improved aqueous solubility under acidic conditions .

Synthetic Pathways and Optimization

Synthesis of 2,N-Dimethyl-4,5-diaminopyrimidine typically involves multi-step reactions under controlled conditions. A common route begins with the nitration of 4,5-diaminopyrimidine, followed by methylation using dimethyl sulfate or iodomethane in the presence of a base such as triethylamine . Key steps include:

  • Nitration: Introduction of a nitro group at position 5 using nitric acid-sulfuric acid mixtures, yielding 5-nitro-4-aminopyrimidine intermediates .

  • Methylation: Selective methylation at the 2-position nitrogen using dimethyl sulfate in dichloromethane at 0–5°C to prevent over-alkylation.

  • Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce nitro groups to amines, followed by purification via column chromatography.

Reaction progress is monitored by thin-layer chromatography (TLC), with typical yields ranging from 65% to 78%. Challenges include controlling regioselectivity during methylation and minimizing side reactions such as ring oxidation.

Reactivity and Derivative Formation

The electron-rich amino groups at positions 4 and 5 enable diverse functionalization. Notable reactions include:

  • Acylation: Treatment with acyl chlorides (e.g., acetyl chloride) forms 4,5-diacetamido derivatives, enhancing lipophilicity for blood-brain barrier penetration.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces aromatic moieties, expanding structural diversity.

  • Schiff Base Formation: Condensation with aldehydes yields imine derivatives with enhanced metal-chelating properties.

These modifications are critical for optimizing pharmacokinetic properties, as demonstrated in analogues showing improved trypanocidal activity .

Biological Activity and Mechanism of Action

2,N-Dimethyl-4,5-diaminopyrimidine derivatives exhibit potent activity against protozoan parasites, particularly Trypanosoma brucei, the causative agent of African sleeping sickness. SCYX-5070, a lead compound derived from this scaffold, demonstrates an IC₅₀ of 0.12 µM against T. brucei in vitro and achieves full cure in murine models of acute trypanosomiasis at 25 mg/kg/day . Mechanistic studies using affinity chromatography identified mitogen-activated protein kinases (MAPKs) and cdc2-related kinases (CRKs) as primary targets, suggesting inhibition of parasitic cell cycle regulation .

Key Pharmacological Data:

ParameterValue
In Vitro IC₅₀ (T. brucei)0.12 µM
In Vivo ED₉₀ (Mice)10 mg/kg/day
Plasma Half-Life4.2 hours
Protein Binding89%

The compound’s rapid cidal action (10–12 hours exposure required for irreversible effects) and low cytotoxicity (CC₅₀ > 100 µM in mammalian cells) underscore its therapeutic potential .

Comparative Analysis with Related Pyrimidine Derivatives

Structural analogs such as 2,4-diaminopyrimidine and 5-nitro-2,N-dimethyl-4-aminopyrimidine (CAS 5096-84-4) provide insights into structure-activity relationships:

CompoundTarget Affinity (MAPK)Solubility (mg/mL)LogP
2,N-Dimethyl-4,5-diamino0.15 µM2.1 (pH 7.4)0.78
2,4-Diaminopyrimidine0.98 µM4.3 (pH 7.4)-0.12
5-Nitro-2,N-dimethyl1.45 µM0.9 (pH 7.4)1.13

The methyl groups in 2,N-Dimethyl-4,5-diaminopyrimidine enhance target binding through hydrophobic interactions, while the nitro derivative’s reduced solubility limits its bioavailability .

Applications in Drug Discovery and Development

This scaffold’s versatility is exemplified in multiple drug discovery programs:

  • Antitrypanosomal Agents: Derivatives cure stage 1 HAT in mice without acute toxicity, advancing to preclinical evaluation .

  • Kinase Inhibitors: Structural analogs inhibit human cyclin-dependent kinases (CDKs), showing promise in oncology .

  • Antileishmanial Compounds: Activity against Leishmania donovani (IC₅₀ = 0.45 µM) expands its therapeutic scope .

Ongoing research focuses on improving metabolic stability through fluorination and prodrug strategies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator